molecular formula C40H44N2O18 B039940 Pradimicin A CAS No. 117704-65-1

Pradimicin A

Cat. No. B039940
M. Wt: 840.8 g/mol
InChI Key: WPICPWIIIBCXCV-NJGWPHBESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pradimicin A is a natural product that has been found to exhibit potent antifungal and antibacterial properties. It is a member of the pradimicin family of compounds, which are produced by the actinomycete bacterium Actinomadura hibisca. Pradimicin A has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of infectious diseases.

Scientific Research Applications

  • Mannose-Binding and Glycobiological Applications : Pradimicin A is renowned for its unique ability to bind d-mannose, a key component in glycobiological research. This binding property has significant implications in studying the biological roles of mannan-containing glycans. Recent advancements have overcome the challenge of Pradimicin A's tendency to form water-insoluble aggregates, paving the way for its practical application in glycobiological research (Nakagawa & Ito, 2022).

  • Antifungal Properties : Pradimicin A belongs to a novel class of antifungal compounds, exhibiting broad-spectrum in vitro activity against various fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. Its antifungal mechanism involves binding to D-mannosides in fungal cell walls, disrupting membrane integrity (Walsh & Giri, 2005).

  • Biosynthetic Gene Cluster Study : The gene cluster responsible for Pradimicin A biosynthesis in Actinomadura hibisca P157-2 has been identified and characterized. This includes insights into polyketide synthesis, sugar biosynthesis, and tailoring enzymes, offering a deeper understanding of its molecular production mechanisms (Kim et al., 2007).

  • Potential in HIV Treatment : Pradimicin A exhibits inhibitory activity against HIV, particularly as a virus entry inhibitor. It specifically interacts with the HIV-1 gp120 envelope, making it a potential therapeutic agent against HIV infections (Balzarini et al., 2006).

  • Glycoprotein Detection and Staining : Pradimicin A, due to its mannose-binding properties, has been utilized in developing staining dyes for glycoprotein detection. It specifically stains glycoproteins carrying high mannose-type and hybrid-type N-linked glycans, highlighting its utility in glycoprotein research (Nakagawa et al., 2021).

  • Investigation in Antineoplastic Effects : Research has explored the antineoplastic potential of Pradimicin derivatives, especially in inducing DNA damage in colon cancer cells. This indicates its potential application in cancer therapy, offering novel therapeutic options (Almeida et al., 2019).

  • Understanding Pradimicin Biosynthesis : Studies have delved into the tailoring modifications and sugar moiety incorporation in Pradimicin biosynthesis, providing insights into its molecular structure and functional capabilities (Zhan et al., 2015).

properties

CAS RN

117704-65-1

Product Name

Pradimicin A

Molecular Formula

C40H44N2O18

Molecular Weight

840.8 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C40H44N2O18/c1-11-6-18-24(31(49)21(11)37(53)42-12(2)38(54)55)23-16(9-17-25(32(23)50)28(46)15-7-14(56-5)8-19(43)22(15)27(17)45)29(47)35(18)59-40-34(52)36(26(41-4)13(3)58-40)60-39-33(51)30(48)20(44)10-57-39/h6-9,12-13,20,26,29-30,33-36,39-41,43-44,47-52H,10H2,1-5H3,(H,42,53)(H,54,55)/t12-,13-,20-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1

InChI Key

WPICPWIIIBCXCV-NJGWPHBESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)NC

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC

synonyms

BMY 28567
BMY-28567
pradimicin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pradimicin A
Reactant of Route 2
Reactant of Route 2
Pradimicin A
Reactant of Route 3
Pradimicin A
Reactant of Route 4
Pradimicin A
Reactant of Route 5
Pradimicin A
Reactant of Route 6
Pradimicin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.